Technical Guide: Fmoc-4-Alloc-amino-L-proline
Technical Guide: Fmoc-4-Alloc-amino-L-proline
CAS Registry Numbers: 273222-05-2 (2S, 4R) | 274676-10-7 (2S, 4S)[1]
Executive Summary
Fmoc-4-Alloc-amino-L-proline is a high-value, orthogonally protected amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS).[1] It serves as a critical "branching unit" or "stapling point" in the design of complex peptidomimetics, cyclic peptides, and functionalized collagen mimics.
Its structural uniqueness lies in its dual-nitrogen protection:[1]
- -Amine: Protected by Fmoc (Base-labile).
- -Amine (Position 4): Protected by Alloc (Allyloxycarbonyl) (Pd(0)-labile).[1]
This orthogonality allows researchers to synthesize a linear peptide backbone using standard Fmoc chemistry, followed by the selective deprotection of the side-chain amine for on-resin modification (e.g., labeling, macrocyclization) without disturbing the rest of the peptide.[1]
Physicochemical Identity & Stereochemistry
The molecule exists in two stereoisomeric forms at the 4-position.[1] Selecting the correct isomer is crucial for controlling the secondary structure (e.g., polyproline helix stability) of the final peptide.[1]
| Feature | Isomer A (Trans-like) | Isomer B (Cis-like) |
| IUPAC Name | (2S, 4R)-1-Fmoc-4-(Alloc-amino)-pyrrolidine-2-carboxylic acid | (2S, 4S)-1-Fmoc-4-(Alloc-amino)-pyrrolidine-2-carboxylic acid |
| CAS Number | 273222-05-2 | 274676-10-7 |
| Common Name | Fmoc-Amp(Alloc)-OH | Fmoc-cis-Amp(Alloc)-OH |
| Molecular Formula | ||
| Molecular Weight | 436.46 g/mol | 436.46 g/mol |
| Solubility | DCM, DMF, DMSO | DCM, DMF, DMSO |
| Purity Standard |
Critical Note: The (2S, 4R) isomer is derived from natural trans-4-hydroxyproline and is the most commonly used variant for mimicking collagen structures.[1] The (2S, 4S) isomer typically requires synthetic inversion and is used to induce specific conformational kinks.[1]
Orthogonal Deprotection Strategy
The power of this building block lies in the Fmoc / tBu / Alloc orthogonal triad.
-
Fmoc: Removed by 20% Piperidine (Basic).[1]
-
tBu (Side chains): Removed by 95% TFA (Acidic).[1]
-
Alloc: Removed by Pd(
) (Neutral/Transition Metal Catalyzed).
This allows the 4-amino group to be exposed while the peptide is still attached to the resin and fully protected elsewhere, enabling site-selective reactions.[1]
Mechanism of Alloc Deprotection
The deprotection proceeds via a
Figure 1: Catalytic cycle of Alloc removal using Palladium(0) and Phenylsilane scavenger.[1]
Experimental Protocols
A. Coupling to Resin (Standard Fmoc SPPS)
This molecule couples slower than standard amino acids due to steric hindrance at the proline ring.[1]
-
Activation: Use 3.0 equivalents (eq) of Fmoc-4-Alloc-amino-L-proline.
-
Reagents: Dissolve in DMF with 2.9 eq HATU (or HCTU) and 6.0 eq DIPEA.
-
Reaction: Add to resin. Shake for 2 hours (double coupling recommended).
-
Monitoring: Standard Kaiser test may be ambiguous for proline (secondary amine).[1] Use Chloranil test or micro-cleavage LC-MS for verification.
B. Selective Alloc Deprotection (On-Resin)
Safety: Perform in a fume hood.[1][3] Pd(
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(
) ].[1][3] -
Scavenger: Phenylsilane (
) is preferred over Morpholine (less odor, higher efficiency).[1] -
Solvent: Dry DCM (Dichloromethane).[1]
Step-by-Step Workflow:
-
Wash: Wash resin with dry DCM (
mL) to remove traces of DMF (DMF can coordinate Pd and slow the reaction).[1] -
Prepare Solution: In a vial (protected from light), dissolve 0.1 eq Pd(
) and 10 eq in dry DCM. -
Reaction: Add solution to the resin. Agitate gently under Nitrogen/Argon for 30 minutes .
-
Repeat: Drain and repeat Step 2 & 3 with fresh reagents to ensure 100% deprotection.[1]
-
Wash (Crucial):
Applications in Drug Development[3][4]
Macrocyclization (Stapled Peptides)
By placing Fmoc-4-Alloc-amino-L-proline at position
-
Workflow: Synthesize backbone
Selectively remove Alloc (Pos 4) and Dmab (Asp) Cyclize with PyBOP Final Fmoc removal.[1]
PNA (Peptide Nucleic Acid) Backbones
The 4-amino proline scaffold is rigid.[1] Attaching nucleobases (A, T, G, C) to the 4-amino group creates a chiral PNA backbone with high binding affinity for DNA/RNA, used in antisense therapeutics.[1]
Functionalized Collagen Mimics
The (2S, 4R) isomer mimics the geometry of Hydroxyproline in collagen.[1] Acylating the 4-amino group with long-chain fatty acids or fluorophores allows for the study of collagen stability and fibrillogenesis without disrupting the triple helix.[1]
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Foundational text on Orthogonal Protection).
-
Gomez-Martinez, P., et al. (1999).[1] N-Alloc protecting group in solid phase synthesis. Journal of the Chemical Society.[1] (Primary source for Pd-Alloc mechanism).[1]
